1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone
Description
1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with an amino group at position 5 and an ethanone moiety at position 1. This structure combines a nitrogen-rich bicyclic system with a ketone functional group, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1-(5-aminopyrazolo[3,4-c]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C8H8N4O/c1-5(13)12-7-4-10-8(9)2-6(7)3-11-12/h2-4H,1H3,(H2,9,10) |
InChI Key |
VCLUQIZFNUPMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CN=C(C=C2C=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the condensation of N-Boc-protected 1-alkyl(aryl)-5-formyl-1H-pyrazol-4-amines with malononitrile or cyanoacetamide .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of protein kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with its closest analogs, focusing on substituent effects, physicochemical properties, and applications. Key analogs include 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone and 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone, which differ in their substituents at position 5 of the pyrazole ring.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituent (Position 5) | Key Properties/Applications |
|---|---|---|---|---|
| 1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone | C₈H₈N₄O | ~176.18* | -NH₂ | High polarity, H-bond donor/acceptor |
| 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone | C₈H₆ClN₃O | 195.61 | -Cl | Electron-withdrawing, lipophilic |
| 1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone | C₉H₉N₃O | 175.19 | -CH₃ | Moderate polarity, metabolic stability |
Key Differences and Implications
Substituent Effects on Reactivity and Solubility Amino Group (-NH₂): Introduces strong hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water, DMSO). This property is critical for pharmaceutical applications where bioavailability is prioritized . Chloro Group (-Cl): Increases molecular weight and lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility. Chloro-substituted analogs are often intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) . Methyl Group (-CH₃): Balances lipophilicity and metabolic stability. Methyl groups are common in drug design to modulate pharmacokinetics without significantly altering electronic properties .
Synthetic Considerations Chloro and methyl analogs are synthesized via nucleophilic substitution or cyclocondensation reactions. For example, 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone is likely derived from chlorinated precursors, while methyl analogs may involve alkylation steps .
Applications Amino-substituted: Potential use in kinase inhibitors or GPCR-targeted therapies due to H-bonding interactions with biological targets. Chloro-substituted: Intermediate for agrochemicals or anticancer agents (e.g., via halogen-directed functionalization) . Methyl-substituted: Found in bioactive molecules requiring metabolic stability, such as antiviral or anti-inflammatory agents .
Additional Analogs and Functional Variations
- Pyrazolo[3,4-b]pyrazine Derivatives: references 1-{3-[1-(2-aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one, which shares a pyrazolo-pyrazine core.
- Imidazo[4,5-c]pyridine Derivatives : describes 1-{3H-imidazo[4,5-c]pyridin-4-yl}ethan-1-one , where the pyrazole ring is replaced with imidazole. This alters electronic properties and binding affinities, highlighting the impact of core heterocycle modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
